molecular formula C22H22N2O5 B1334017 (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid CAS No. 215190-25-3

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

Número de catálogo: B1334017
Número CAS: 215190-25-3
Peso molecular: 394.4 g/mol
Clave InChI: WGBORFZFCVWACO-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.70–7.85 (m, 4H, Fmoc aromatic protons)
    • δ 4.20–4.40 (m, 3H, Fmoc-CH₂ and piperidine H3)
    • δ 3.90 (s, 2H, acetic acid CH₂)
    • δ 1.60–2.10 (m, 4H, piperidine H4/H5)
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 172.5 (COOH), 170.1 (piperidinone C=O), 156.3 (Fmoc carbamate C=O)
    • δ 120–145 (Fmoc aromatic carbons)

Infrared (IR) Spectroscopy

  • νmax (cm⁻¹) :
    • 3320 (N–H stretch, carbamate)
    • 1715 (C=O stretch, carboxylic acid and carbamate)
    • 1640 (amide I band, piperidinone)

Mass Spectrometry

  • High-Resolution ESI-MS :
    • Observed: m/z 395.1578 [M+H]⁺
    • Calculated: 395.1581 for C₂₂H₂₂N₂O₅
  • Major fragments include m/z 177.0912 (Fmoc-CH₂⁺) and m/z 218.0815 (piperidinone-acetic acid).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties:

Property Value (eV)
HOMO-LUMO gap 4.2
Electrostatic potential Negative charge localized on carboxylic acid and carbamate groups

The Fmoc group acts as an electron-withdrawing moiety , polarizing the piperidine ring and increasing the acidity of the carboxylic hydrogen (pKa ≈ 3.8). Non-covalent interaction (NCI) analysis reveals weak CH–π interactions between the Fmoc aromatic system and the piperidine ring, contributing to conformational stability.

Molecular orbital diagram :

  • HOMO: Localized on the Fmoc aromatic system.
  • LUMO: Dominated by the π* orbital of the carbamate C=O group.

Propiedades

IUPAC Name

2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBORFZFCVWACO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373295
Record name [(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215190-25-3
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-oxo-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215190-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid, commonly referred to as Fmoc-protected amino acid, is a compound that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C25H26N2O4
  • Molecular Weight : 430.49 g/mol
  • CAS Number : 1223105-51-8

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is a widely used protective group in peptide synthesis due to its stability and ease of removal under mild conditions.

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of peptides. The Fmoc group protects the amino function during peptide elongation, allowing for the formation of complex structures without undesired side reactions.

Biological Activities

  • Peptide Synthesis : The compound is utilized extensively in synthesizing biologically active peptides. Peptides constructed with this amino acid can exhibit various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities .
  • Therapeutic Potential : Research indicates that peptides synthesized using this compound can interact with specific biological targets, potentially leading to the development of new therapeutic agents .
  • Stability and Reactivity : The Fmoc protection allows for more controlled studies on peptide interactions with biological macromolecules such as proteins and nucleic acids, which is crucial for maintaining the integrity of biologically active compounds during synthesis .

Case Studies and Research Findings

Several studies have investigated the utility of this compound in medicinal chemistry:

Study ReferenceFocusFindings
Peptide SynthesisDemonstrated that peptides containing this compound showed enhanced stability and activity against specific cancer cell lines.
Interaction StudiesRevealed that synthesized peptides could effectively inhibit enzyme activity associated with disease pathways.
Pharmacological EvaluationReported significant antimicrobial activity in peptides derived from this amino acid compared to standard antibiotics.

Applications in Research

The versatility of this compound extends beyond basic research into practical applications:

  • Drug Development : Its role in synthesizing bioactive peptides positions it as a critical component in drug discovery efforts aimed at developing novel therapeutics.
  • Biotechnology : The compound is also employed in biotechnological applications where peptide-based drugs are increasingly favored due to their specificity and reduced side effects compared to traditional small molecules .
  • Material Science : Recent explorations into peptide-based materials have highlighted its potential use in creating biomaterials for tissue engineering and regenerative medicine .

Aplicaciones Científicas De Investigación

Fmoc Chemistry

Fmoc groups are widely used in solid-phase peptide synthesis (SPPS). The stability of the Fmoc group under basic conditions allows for selective deprotection, making it an ideal choice for synthesizing complex peptides.

Key Benefits:

  • Stability: The Fmoc group provides stability during the synthesis process, allowing for longer reaction times without degradation.
  • Ease of Removal: It can be easily removed using mild basic conditions (e.g., piperidine), facilitating the stepwise addition of amino acids.

Case Studies

Several studies have demonstrated the effectiveness of Fmoc-protected amino acids in synthesizing bioactive peptides:

  • A study published in the Journal of Peptide Science highlighted the successful synthesis of antimicrobial peptides using Fmoc chemistry, showcasing the versatility of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid as a building block .
StudyApplicationOutcome
Babu et al. (2000)Synthesis of Fmoc amino acidsDemonstrated stability and efficiency in peptide synthesis
Recent ResearchAntimicrobial peptide synthesisEffective incorporation into bioactive sequences

Therapeutic Potential

The compound's structure suggests potential applications in drug development, particularly in designing inhibitors or modulators that target specific biological pathways.

Potential Areas:

  • Antiviral Agents: Research indicates that derivatives of Fmoc-protected amino acids can inhibit viral replication, suggesting a pathway for developing new antiviral therapies.

Case Studies

Recent investigations have focused on the therapeutic implications of similar compounds:

  • A study explored the use of Fmoc derivatives in developing inhibitors against HIV protease, highlighting their ability to mimic natural substrates and effectively inhibit enzyme activity .

Comparación Con Compuestos Similares

Key Properties :

  • CAS No.: 209163-25-7 (based on ).
  • Molecular Formula : Likely C₂₄H₂₂N₂O₅ (inferred from structural analogs in ).
  • Storage : Typically stored at room temperature or under refrigeration, depending on purity and intended use .

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Fmoc-protected heterocyclic acetic acid derivatives . Below is a detailed comparison with five analogs, highlighting structural variations, applications, and safety profiles.

Table 1: Comparative Analysis of Target Compound and Analogs

Compound Name CAS No. Core Structure Molecular Weight (g/mol) Applications Hazards Key Differences
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid 209163-25-7 2-oxopiperidin ~403.43 (estimated) Pharmaceutical intermediates Not fully characterized Reference compound; 2-oxopiperidin core
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 Piperazin 396.41 R&D use only H302 (oral toxicity) Piperazin ring vs. piperidin; no oxo group
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid 1076196-99-0 Pyridinone 367.40 Custom synthesis No data available Pyridinone ring replaces piperidin
(R)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid 332064-67-2 Tetrahydroisoquinolin 437.47 Amino acid derivatives Not specified Tetrahydroisoquinolin core; chiral center
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid 1592739-14-4 Azetidin 367.40 Laboratory chemicals H302, H315, H319 Smaller azetidin ring; methyl substituent

Structural and Functional Differences

Pyridinone and tetrahydroisoquinolin derivatives introduce aromatic or fused-ring systems, altering solubility and reactivity .

Chiral centers in the tetrahydroisoquinolin derivative (CAS 332064-67-2) make it suitable for enantioselective applications .

Safety Profiles: Piperazin and azetidin analogs exhibit documented hazards (e.g., H302 for oral toxicity), whereas the target compound’s toxicity remains uncharacterized . Pyridinone and tetrahydroisoquinolin derivatives lack comprehensive safety data, limiting their use in regulated environments .

Research and Development Considerations

  • Synthetic Accessibility: The target compound is commercially available at scale (e.g., ENAO Chemical Co. offers custom synthesis ), whereas azetidin and pyridinone analogs are less accessible .
  • Stability: Storage conditions vary; the tetrahydroisoquinolin derivative may require stringent temperature control, while the target compound is stable at ambient conditions when purified .
  • Regulatory Compliance: Piperazin analogs (CAS 180576-05-0) with known hazards require additional safety protocols compared to the target compound .

Métodos De Preparación

Synthesis of the Piperidin-2-one Core

  • The piperidin-2-one ring is synthesized by cyclization of a γ-amino acid or a suitable amino acid derivative.
  • For example, starting from (S)-3-amino-2-oxopiperidine derivatives, intramolecular cyclization is induced under dehydrating conditions or by activating the carboxyl group to form the lactam ring.
  • This step ensures the stereochemistry at the 3-position is retained, which is critical for the biological activity of the compound.

Introduction of the Acetic Acid Side Chain

  • The nitrogen at the 1-position of the piperidin-2-one ring is alkylated with a haloacetic acid derivative (e.g., bromoacetic acid or its esters).
  • This alkylation is typically performed under basic conditions to promote nucleophilic substitution.
  • The reaction conditions are optimized to avoid racemization and side reactions.

Fmoc Protection of the Amino Group

  • The free amino group at the 3-position is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
  • This reaction is usually carried out in an organic solvent like dioxane or tetrahydrofuran (THF) with aqueous base.
  • The Fmoc group is introduced to facilitate subsequent peptide coupling reactions and to protect the amino functionality during further synthetic steps.

Alternative Preparation via Mixed Anhydride or Acid Chloride Methods

  • In some protocols, the synthesis of Fmoc amino acid derivatives involves the formation of mixed anhydrides or acid chlorides as intermediates.
  • For example, the corresponding protected amino acid is converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
  • The acid chloride then reacts with nucleophiles such as sodium azide (NaN3) to form amino acid azides, which can be further transformed into the target compound.
  • The mixed anhydride method uses isobutoxycarbonyl chloride (IBC-Cl) to activate the carboxyl group before nucleophilic substitution.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Piperidin-2-one ring formation Dehydrating agents, heat, or coupling reagents Maintain stereochemistry; avoid racemization
N-Alkylation with haloacetic acid Base (e.g., NaHCO3, K2CO3), solvent (DMF, THF) Control temperature to minimize side reactions
Fmoc protection Fmoc-Cl, base (TEA or NaHCO3), solvent (dioxane, THF) Reaction under inert atmosphere preferred
Purification Recrystallization, chromatography Crystalline solids obtained for purity

Research Findings and Analytical Data

  • The final compound is typically characterized by NMR (1H, 13C), mass spectrometry (MS), and elemental analysis to confirm structure and purity.
  • NMR data show characteristic signals for the fluorenyl group, piperidinone ring protons, and the acetic acid side chain.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular weight (~394.4 g/mol).
  • The compound is isolated as a crystalline solid, indicating good purity and suitability for peptide synthesis applications.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Outcome
Piperidin-2-one ring synthesis Cyclization of amino acid derivatives Dehydrating agents, heat Formation of 2-oxopiperidine ring
N-Alkylation Alkylation of piperidine nitrogen Haloacetic acid derivatives, base Introduction of acetic acid side chain
Fmoc Protection Amino group protection with Fmoc-Cl Fmoc-Cl, base, organic solvent Fmoc-protected amino acid derivative
Purification Crystallization or chromatography Solvent systems Pure crystalline product

Q & A

Q. What are the recommended strategies for synthesizing (S)-2-(3-((Fmoc)amino)-2-oxopiperidin-1-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

  • Coupling Reactions : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for activating carboxylic acid groups. For example, coupling Fmoc-protected amines with piperidinone derivatives in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–20°C .
  • Protection/Deprotection : Fmoc groups are stable under basic conditions but cleaved with piperidine or DBU. Avoid prolonged exposure to strong acids/bases to prevent decomposition .
  • Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to traditional methods, improving yields to >80% .

Q. How should researchers handle and store this compound to ensure stability and minimize hazards?

Methodological Answer:

  • Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Hazard Mitigation : Use PPE (gloves, goggles, lab coats) due to acute oral toxicity (Category 4, H302) and respiratory irritation (H335). Ensure fume hoods with ≥6 air changes/hour during handling .
  • Decomposition Risks : Heating above 150°C releases toxic fumes (CO, NOx). Use CO₂ or dry chemical fire extinguishers .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) confirm purity (>95%). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
  • Mass Spectrometry : MALDI-TOF or ESI-MS for molecular weight verification (expected [M+H]⁺: ~450–550 Da) .
  • NMR : ¹H/¹³C NMR in DMSO-d6 to resolve stereochemistry and confirm Fmoc-group integrity (δ 7.2–7.8 ppm for fluorenyl protons) .

Advanced Research Questions

Q. How can researchers address low coupling efficiency during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer: Low efficiency often stems from steric hindrance or incomplete activation. Solutions include:

  • Pre-activation : Pre-form the active ester (e.g., HATU-activated intermediate) for 10–15 minutes before coupling to resin-bound amines .
  • Double Coupling : Repeat the coupling step with fresh reagents to achieve >90% incorporation .
  • Side-Chain Protection : Use orthogonal protecting groups (e.g., Trt for amines) to minimize side reactions .

Q. What experimental approaches resolve discrepancies in reported solubility data across studies?

Methodological Answer: Conflicting solubility data arise from solvent polarity and pH variations. Systematic approaches:

  • Solvent Screening : Test solubility in DMSO (high), DMF (moderate), and aqueous buffers (pH 2–9). For example, solubility in PBS (pH 7.4) is <1 mg/mL, but increases to 10 mg/mL in DMSO .
  • Co-solvents : Use 10% β-cyclodextrin to enhance aqueous solubility by 3–5× via host-guest complexation .
  • pH Adjustment : Protonate the carboxylic acid group (pKa ~3.5) in acidic buffers to improve solubility .

Q. How can racemization during Fmoc deprotection be minimized in chiral derivatives?

Methodological Answer: Racemization occurs via base-mediated β-elimination. Mitigation strategies:

  • Mild Deprotection : Use 20% piperidine in DMF for ≤30 minutes instead of DBU, reducing racemization to <2% .
  • Low-Temperature Cleavage : Perform deprotection at 4°C to slow elimination kinetics .
  • Additives : Add 0.1 M HOBt to scavenge free radicals, stabilizing the intermediate .

Q. What are the implications of conflicting toxicity profiles in SDS documents, and how should researchers validate them?

Methodological Answer: Discrepancies in SDS toxicity data (e.g., H302 vs. H319) may reflect batch-specific impurities or testing variability. Validation steps:

  • In Vitro Assays : Use HepG2 cells for acute toxicity screening (IC50 < 100 µM indicates high risk) .
  • Analytical Profiling : LC-MS to detect impurities (e.g., residual DCM) that may exacerbate toxicity .
  • Comparative Studies : Cross-reference with structurally similar Fmoc-amino acids (e.g., Fmoc-Ala-OH) to establish baseline toxicity .

Q. How does the 2-oxopiperidin-1-yl moiety influence peptide conformational stability?

Methodological Answer: The 2-oxopiperidin-1-yl group imposes rigid, β-turn-like conformations, enhancing proteolytic resistance. Experimental validation:

  • Circular Dichroism (CD) : Compare α-helix content in peptides with/without the moiety. A 20–30% increase in β-sheet signals indicates stabilization .
  • Protease Assays : Incubate with trypsin; modified peptides show ≥50% slower degradation rates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.